(Piperidine-4-carbonyl)glycine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(piperidine-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13)(H,11,12) |
InChI Key |
ALLFAWPDUPXCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Piperidine 4 Carbonyl Glycine and Its Analogs
Established and Novel Approaches for Piperidine-4-carboxylic Acid Precursors
The piperidine-4-carboxylic acid core is a fundamental building block for the title compound. Its synthesis has been approached through various established and novel methodologies.
A common and straightforward method for producing 4-piperidinecarboxylic acid is the catalytic reduction of isonicotinic acid. google.com Traditional methods have utilized catalysts like Raney nickel under high pressure, though this requires specialized equipment. google.com An alternative approach involves the use of platinum oxide (PtO₂) as a catalyst for the hydrogenation of isonicotinic acid hydrochloride in water, which can achieve near-quantitative yields under milder conditions. google.com Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of 2-pyridinecarboxylic acid in water, followed by crystallization from methanol. google.com
More recent synthetic strategies focus on creating substituted piperidine-4-carboxylic acid derivatives. For instance, chiral 2-substituted piperidine-4-carboxylic acids can be synthesized from readily available N-Cbz amino acid derivatives and Meldrum's acid. researchgate.net Another innovative approach involves the rhodium-catalyzed C-H bond activation of imines and their subsequent coupling with alkynes, leading to highly substituted piperidine (B6355638) derivatives. nih.gov Furthermore, enzymatic methods, such as the use of γ-butyrobetaine hydroxylase (BBOX), have been explored for the desymmetrization of N,N-dialkyl-piperidine-4-carboxylates to create chiral hydroxylated products. nih.gov
For syntheses requiring a protected piperidine nitrogen, N-Boc-piperidine-4-carboxylic acid is a key intermediate. It is commonly prepared by reacting 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium hydroxide. chemicalbook.com
Glycine (B1666218) Coupling Strategies for Amide Bond Formation to Piperidine-4-carbonyl Scaffolds
The formation of the amide bond between the piperidine-4-carboxylic acid precursor and glycine is a crucial step in the synthesis of (Piperidine-4-carbonyl)glycine. This transformation is typically achieved through standard peptide coupling protocols in both solution and solid-phase formats.
Solution-Phase Synthetic Protocols
In solution-phase synthesis, the coupling of a protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) with a glycine ester (e.g., glycine methyl ester hydrochloride) is facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of glycine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions.
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization and improve efficiency. scispace.comacs.org Other effective coupling agents include phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgresearchgate.netacs.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize any acid formed during the reaction. chemicalbook.comuni-regensburg.de
| Coupling Reagent | Additive | Base | Solvent | Typical Use |
| EDC | HOBt, Oxyma Pure | DIPEA, TEA | DCM, DMF | Standard amide bond formation |
| PyBOP | - | DIPEA | DMF | Coupling of sterically hindered amino acids |
| HATU | - | DIPEA, collidine | DMF | Highly efficient coupling, reduces racemization |
| TBTU | HOBt | NEM | Dichloromethane | Peptide synthesis |
Table 1: Common Reagents for Solution-Phase Amide Bond Formation
Solid-Phase Peptide Synthesis (SPPS) Applications and Adaptations
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of this compound and its analogs, particularly for creating libraries of related compounds. acs.org In a typical Fmoc-based SPPS strategy, the glycine residue is first attached to a solid support (resin), such as Wang resin or 2-chlorotrityl chloride resin. scispace.comnih.gov The N-terminal Fmoc protecting group is then removed, and the N-protected piperidine-4-carboxylic acid is coupled to the resin-bound glycine.
The coupling step in SPPS utilizes similar reagents as in solution-phase synthesis, such as DIC/Oxyma or HATU, to facilitate amide bond formation. acs.orgnih.gov A key advantage of SPPS is the ability to drive reactions to completion by using a large excess of reagents, which can then be easily removed by washing and filtration. acsgcipr.org This iterative process of deprotection and coupling allows for the efficient assembly of the target molecule on the solid support. peptide.com
A critical step in Fmoc-based SPPS is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. wikipedia.org This deprotection is achieved through a β-elimination mechanism initiated by a mild base. nih.gov
The most common reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in a polar aprotic solvent like DMF. wikipedia.orgnih.gov Piperidine acts as a base to abstract the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF). peptide.comnih.gov The piperidine then serves a dual role by trapping the reactive DBF intermediate, preventing it from causing unwanted side reactions with the deprotected amine. peptide.comwikipedia.org
While highly effective, concerns over the toxicity and handling of piperidine have led to the investigation of alternative deprotection reagents. acsgcipr.orgnih.gov These include:
Piperazine (B1678402) (PZ) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A combination of piperazine and a catalytic amount of the stronger, non-nucleophilic base DBU can be used for rapid and efficient Fmoc removal. acsgcipr.orgpeptide.com
4-Methylpiperidine (4MP): This reagent can be used at lower concentrations (e.g., 5%) compared to piperidine and has been shown to be an effective substitute. acsgcipr.orgnih.gov
NaOH in 2-MeTHF/Methanol: This represents a greener alternative to traditional amine-based reagents. acsgcipr.org
The choice of deprotection reagent and conditions, including reaction time and temperature, can be optimized to prevent side reactions like racemization and to ensure complete Fmoc removal, which is crucial for the synthesis of high-quality peptides. acsgcipr.orgnih.gov
| Reagent/Cocktail | Typical Concentration | Solvent | Notes |
| Piperidine | 20% (v/v) | DMF | The standard and most widely used reagent. wikipedia.org |
| Piperazine / DBU | 5% Piperazine, 1% DBU | DMF | A safer alternative to piperidine, offering rapid deprotection. peptide.comwikipedia.org |
| 4-Methylpiperidine (4MP) | 5-20% (v/v) | DMF | A viable, less toxic alternative to piperidine. acsgcipr.orgnih.gov |
Table 2: Common Fmoc Deprotection Reagents in SPPS
Derivatization of the Piperidine Nitrogen in this compound Conjugates
Modification of the piperidine nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of the this compound scaffold. primescholars.comnih.gov This is typically performed after the core structure has been assembled. If the synthesis starts with an N-protected piperidine-4-carboxylic acid (e.g., N-Boc), the protecting group must first be removed, usually under acidic conditions (e.g., with trifluoroacetic acid, TFA), to expose the secondary amine. google.com
The free piperidine nitrogen can then undergo a variety of chemical transformations:
N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, or through direct alkylation with alkyl halides. nih.govacs.org
N-Acylation/N-Sulfonylation: The nitrogen can be acylated with acid chlorides or activated carboxylic acids, or sulfonylated with sulfonyl chlorides, to introduce amide or sulfonamide functionalities. nih.gov This is a common strategy in the development of GlyT1 inhibitors, for example. nih.gov
N-Arylation: While challenging, N-arylation can be achieved using transition metal-catalyzed cross-coupling reactions or through SₙAr reactions, although these methods can be problematic for certain substrates. researchgate.net A more recent platform involves the synthesis of bench-stable cyclic iminium salts which can be readily derivatized. researchgate.netchemrxiv.org
These modifications allow for the exploration of structure-activity relationships (SAR) and the fine-tuning of the molecule's properties for specific applications in drug discovery. nih.govchemrxiv.org
Modifications at the Glycine Carboxyl Terminus
The carboxyl terminus of the glycine moiety offers another site for structural diversification, which can significantly impact the biological activity, stability, and pharmacokinetic profile of the parent molecule. researchgate.netnih.gov C-terminal modifications often involve converting the carboxylic acid into an ester or an amide.
Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, or tert-butyl esters). This is often done during the initial steps of the synthesis by using a corresponding glycine ester as the starting material. chemicalbook.com C-terminal esters can act as prodrugs, as they are susceptible to cleavage by endogenous esterases. researchgate.netnih.gov
Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This modification neutralizes the negative charge of the carboxylate at physiological pH, which can increase the peptide's hydrophobicity and alter its receptor binding properties. nih.gov In nature, C-terminal amidation of peptides often proceeds via an enzymatic process involving a glycine-extended precursor. researchgate.net In chemical synthesis, amidation is achieved using standard coupling reagents to react the C-terminal acid with an appropriate amine. researchgate.net
Side-Chain Anchoring in SPPS: An alternative strategy, particularly in SPPS, is to attach the peptide to the solid support through the side chain of an amino acid. nih.gov This leaves the C-terminal carboxylic acid free for modification either before or after it is attached to the resin. nih.gov
These modifications are crucial tools in peptidomimetic chemistry, allowing for the creation of analogs with improved stability against enzymatic degradation and enhanced bioavailability. researchgate.netmdpi.comresearchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound, where the stereochemistry at the piperidine ring is precisely controlled, is of significant interest. Achieving this control often relies on asymmetric synthesis strategies, which can be broadly categorized into methods using chiral auxiliaries, chiral catalysts, or starting from the chiral pool.
One prominent approach involves the use of chiral auxiliaries, such as carbohydrate-derived molecules. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary. researchgate.net In this method, a domino Mannich–Michael reaction between an O-pivaloylated arabinosylaldimine and a diene like Danishefsky's diene yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent stereoselective modifications, such as conjugate cuprate (B13416276) addition or enolate alkylation, can introduce further diversity, leading to cis- or trans-substituted piperidinones, respectively. researchgate.net This strategy allows for the synthesis of specific enantiomers of piperidine alkaloids, demonstrating the auxiliary's control over the stereochemical outcome. researchgate.net
Asymmetric catalysis represents another powerful tool. For example, palladium-catalyzed enantioselective oxidative amination of unactivated alkenes has been developed using novel pyridine-oxazoline ligands to create substituted piperidines. nih.gov Similarly, organocatalysis has been applied to the asymmetric vinylogous aldol (B89426) addition to generate chiral piperidinols, which are precursors to compounds like the NK-1 inhibitor L-733,060. beilstein-journals.org
The chiral pool approach utilizes readily available enantiopure starting materials, such as amino acids or sugars, to construct the chiral piperidine core. semanticscholar.org For example, enantiopure piperidines can be derived from precursors like Garner's aldehyde or through biotransformations. semanticscholar.org The Strecker reaction, a classic method for amino acid synthesis, has also been adapted for the diastereoselective synthesis of cyclic α-amino acids, using chiral amines like (S)-α-methylbenzylamine to induce asymmetry. nih.gov
These methodologies provide access to a wide array of enantiomerically enriched piperidine derivatives. The choice of method often depends on the desired stereoisomer and the complexity of the target molecule.
Table 1: Overview of Stereoselective Synthesis Methods for Chiral Piperidine Derivatives
| Method Type | Key Strategy | Example Reaction/Catalyst | Substrates | Key Feature |
| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | Domino Mannich–Michael reaction using D-arabinopyranosylamine. researchgate.net | Aldimines, Dienes | High diastereoselectivity controlled by the auxiliary. researchgate.net |
| Asymmetric Catalysis | Employment of a chiral catalyst to create stereocenters. | Palladium-catalyzed oxidative amination with a chiral pyridine-oxazoline ligand. nih.gov | Alkenes, Amines | Enantioselective formation of the piperidine ring. nih.gov |
| Chiral Pool | Synthesis starting from enantiomerically pure natural products. | Cyclization of derivatives from sugars or amino acids. semanticscholar.org | Sugars, Garner's aldehyde | The stereochemistry of the starting material is transferred to the product. semanticscholar.org |
| Diastereoselective Reaction | Reaction of a prochiral substrate with a chiral reagent. | Strecker reaction with a chiral amine like (S)-α-methylbenzylamine. nih.gov | Ketones, Chiral amines | Formation of diastereomeric α-amino nitriles. nih.gov |
One-Pot Multicomponent Synthesis Approaches for Related Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, time efficiency, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of complex molecules like piperidine derivatives. researchgate.net
A notable example of an MCR for synthesizing related scaffolds is the Ugi four-component reaction (Ugi-4CR). This reaction combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. researchgate.net This strategy has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are structurally analogous to the core of this compound. The Ugi reaction allows for the rapid assembly of the piperidine skeleton in a single pot, followed by subsequent transformations to yield the final products. researchgate.net For instance, this approach has been used for the efficient synthesis of complex pharmaceutical agents. researchgate.net
Other MCRs have been developed for the synthesis of highly substituted piperidines. These often involve a cascade of reactions, such as condensation, Mannich-type reactions, and cyclization, occurring in a single pot. Catalysts play a crucial role in these transformations. For instance, environmentally friendly catalysts like sodium lauryl sulfate (B86663) (SLS) in water have been used to catalyze the one-pot, three-component condensation of aldehydes, amines, and β-ketoesters to afford highly functionalized piperidines at room temperature. semanticscholar.org The reaction proceeds through a proposed mechanism involving the formation of enamine and imine intermediates, followed by intermolecular and intramolecular Mannich-type reactions. semanticscholar.org Similarly, p-toluenesulfonic acid has been demonstrated as an effective catalyst for related multicomponent piperidine syntheses. scilit.com
These one-pot approaches offer significant advantages over traditional multi-step linear syntheses by reducing the number of purification steps, saving time and resources, and allowing for the straightforward creation of diverse molecular scaffolds. researchgate.net
Table 2: Examples of One-Pot Multicomponent Reactions for Piperidine Scaffolds
| Reaction Name/Type | Components | Catalyst | Key Features |
| Ugi Four-Component Reaction | Amine, Carbonyl Compound, Isocyanide, Carboxylic Acid | Typically catalyst-free or acid-promoted. | Rapid, diversity-oriented synthesis of α-acylamino carboxamides. researchgate.net |
| Three-Component Condensation | Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) in water. | Environmentally friendly, proceeds at room temperature, good yields. semanticscholar.org |
| Three-Component Reaction | Aldehydes, Amines, β-Ketoesters | p-Toluenesulfonic acid monohydrate. | Homogeneous catalysis for the synthesis of highly substituted piperidines. scilit.com |
| Pseudo Four-Component Synthesis | Aromatic Aldehydes, Malononitrile, Active Methylene (B1212753) Compounds | (Not specified) | Stereoselective synthesis of poly-substituted piperidines. nih.gov |
Spectroscopic and Chromatographic Characterization Techniques for Research Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous determination of the molecular structure of (Piperidine-4-carbonyl)glycine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom. researchgate.net
Proton (¹H) NMR: In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring generally appear as a series of multiplets in the δ 1.5-3.5 ppm range. The two protons of the glycine's α-carbon, being adjacent to an amide nitrogen, would likely resonate as a doublet around δ 3.9-4.1 ppm. The N-H proton of the amide bond and the acidic proton of the carboxyl group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbons are particularly diagnostic, with the amide carbonyl expected in the δ 165-175 ppm region and the carboxylic acid carbonyl resonating slightly further downfield, typically around δ 170-180 ppm. organicchemistrydata.org The sp³-hybridized carbons of the piperidine ring would appear in the upfield region of the spectrum. The α-carbon of the glycine (B1666218) unit is expected around δ 41-43 ppm. rsc.org
2D NMR Techniques: To confirm the connectivity of atoms, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the piperidine ring and the glycine moiety. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively linking the proton signals to their corresponding carbon atoms in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the key connection between the piperidine ring and the glycine unit, for instance, by showing a correlation from the glycine α-protons to the amide carbonyl carbon. researchgate.net
¹⁵N NMR: For more detailed structural elucidation, ¹⁵N NMR can be employed to analyze the chemical environment of the nitrogen atoms in the piperidine ring and the amide bond. mdpi.comresearchgate.net
The combination of these NMR techniques allows for a complete and precise assignment of all atoms in the this compound molecule, confirming its covalent structure. researchgate.netipb.pt
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Piperidine Ring (CH₂) | 1.5 - 3.5 | Complex multiplets |
| ¹H | Glycine (α-CH₂) | 3.9 - 4.1 | Doublet (coupling to amide N-H) |
| ¹H | Amide (N-H) | 7.5 - 8.5 | Broad singlet, solvent dependent |
| ¹H | Carboxylic Acid (O-H) | 10 - 12 | Very broad singlet, solvent dependent |
| ¹³C | Piperidine Ring (CH₂) | 25 - 50 | Multiple signals |
| ¹³C | Glycine (α-C) | 41 - 43 | |
| ¹³C | Amide (C=O) | 165 - 175 | |
| ¹³C | Carboxylic Acid (C=O) | 170 - 180 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and providing evidence of its structure through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
For this compound (Molecular Formula: C₈H₁₄N₂O₃), the calculated molecular weight is 186.21 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be detected as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 187.1.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights. Key fragmentation pathways for the [M+H]⁺ ion would likely include:
Loss of the glycine moiety: Cleavage of the amide bond could result in a fragment corresponding to the piperidine-4-carbonyl cation.
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation for such compounds.
Ring Cleavage: Fragmentation of the piperidine ring can also occur, leading to a series of smaller fragment ions.
This data is essential for confirming the identity of the synthesized compound and for identifying it in complex mixtures. biorxiv.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. libretexts.orgwisc.edu
The IR spectrum of this compound would exhibit several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. libretexts.org
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amide and the secondary amine in the piperidine ring. athabascau.ca
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons of the piperidine ring and glycine methylene (B1212753) group.
C=O Stretch: This is a highly diagnostic region. Two distinct and strong carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found around 1640-1680 cm⁻¹. spectroscopyonline.comlibretexts.org Conjugation or hydrogen bonding can shift these values. spectroscopyonline.com
N-H Bend: The N-H bending vibration of the amide (Amide II band) usually appears around 1550 cm⁻¹.
The presence of these specific bands provides strong evidence for the key functional groups—carboxylic acid, amide, and piperidine ring—that define the structure of this compound. researchgate.netnist.gov
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Amide / Amine | N-H Stretch | 3300 - 3500 | Moderate, Broad |
| Alkane (CH₂) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Amide | C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp |
| Amide | N-H Bend (Amide II) | ~1550 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. ijprajournal.com The this compound molecule itself lacks significant chromophores that absorb in the standard 240-800 nm range. Its absorption is primarily limited to the far-UV region (below 220 nm) due to the n→π* transitions of the carbonyl groups in the amide and carboxylic acid functions.
While direct quantitative analysis using UV-Vis is challenging due to the low wavelength and potential for interference, it becomes a powerful tool in specific applications. mostwiedzy.plresearchgate.net For instance, if the compound is part of a synthesis involving a protecting group with a strong chromophore, such as the fluorenylmethyloxycarbonyl (Fmoc) group, UV-Vis can be used for quantification. mdpi.com Cleavage of the Fmoc group with piperidine yields a dibenzofulvene-piperidine adduct, which has strong absorbance maxima around 289 nm and 301 nm. mostwiedzy.plmdpi.com By measuring the absorbance at these wavelengths, the amount of Fmoc-protected material, and thus the amount of conjugated glycine derivative, can be accurately determined. researchgate.netmdpi.com This method is frequently used to quantify loading on solid-phase synthesis resins or functionalized nanoparticles. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its separation from reaction mixtures or impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar molecule. sielc.com
A typical HPLC method would involve:
Column: A C18 or C8 stationary phase is commonly used. nih.gov
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and gradually increasing the percentage of an organic solvent like acetonitrile. nih.govhelixchrom.com The acidic modifier helps to ensure sharp peak shapes by protonating the carboxylic acid and amine groups.
Detection: UV detection at a low wavelength, such as 210-220 nm, is effective as the amide bond shows absorbance in this region. If coupled with a mass spectrometer (LC-MS), both retention time and mass data can be obtained simultaneously. bldpharm.combldpharm.com
Purity Analysis: The purity of the sample is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. nih.govnih.gov A research-grade compound is typically expected to have a purity of ≥95%. nih.gov
| Parameter | Typical Condition | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of polar to moderately nonpolar compounds |
| Stationary Phase | C18 Silica (B1680970) | Provides hydrophobic interaction with the analyte |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA or Formic Acid | Elutes compounds based on polarity; acid modifier improves peak shape |
| Elution | Gradient (e.g., 5% to 95% Acetonitrile) | Ensures efficient elution of all components in a mixture |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) | Quantifies analyte based on absorbance or provides mass information |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of the synthesis of this compound. wisc.eduresearchgate.net It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product has been formed. up.ac.zamdpi.com
The process involves spotting the reaction mixture onto a TLC plate (typically silica gel) and developing it in a sealed chamber with an appropriate mobile phase. wisc.edu The choice of eluent is crucial; a mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a nonpolar solvent (like hexane (B92381) or dichloromethane) is common, with the ratio adjusted to achieve good separation. researchgate.net
Monitoring: By comparing the spots of the reaction mixture over time to spots of the starting materials, one can visualize the disappearance of reactants and the appearance of a new spot corresponding to the product. researchgate.net
Visualization: Since this compound is not colored and may not be strongly UV-active, visualization often requires staining. Common stains include:
Potassium permanganate (B83412) (KMnO₄): A general stain that reacts with most organic compounds. mdpi.com
Ninhydrin: A specific stain that reacts with the primary or secondary amine and the glycine's amino group to produce a characteristic colored spot (typically purple or yellow). gavinpublishers.com
UV Light (254 nm): If any of the reactants or products contain a UV-active group, they can be visualized under a UV lamp. mdpi.com
The retention factor (Rf) value of the product spot helps in its identification and in choosing conditions for purification by column chromatography. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization of Conjugates
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements on a material's surface. iyte.edu.trresearchgate.net This technique irradiates a material with a beam of X-rays and analyzes the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the surface. researchgate.net For conjugates involving this compound, XPS provides critical information about the presence and chemical environment of the constituent atoms—carbon, nitrogen, and oxygen—thereby confirming the successful conjugation and characterizing the surface chemistry.
The analysis of a this compound conjugate would involve the deconvolution of the high-resolution spectra for the C 1s, N 1s, and O 1s core levels. Each peak in these spectra corresponds to a specific chemical environment.
Carbon (C 1s) Spectrum: The C 1s spectrum of a this compound conjugate is expected to be complex, requiring deconvolution into several components. A peak around 285.0 eV is typically assigned to aliphatic carbon atoms (C-C, C-H) within the piperidine ring and the alpha-carbon of the glycine moiety. rsc.org Carbon atoms single-bonded to nitrogen (C-N) in the piperidine ring and the glycine backbone would appear at a slightly higher binding energy, generally around 286.0 to 286.4 eV. rsc.orgresearchgate.net The most shifted peak, appearing at approximately 288.2 to 288.6 eV, corresponds to the carbon atom in the amide carbonyl group (N-C=O) and the carboxylic acid group (O=C-O), reflecting the strong electron-withdrawing effect of the oxygen atoms. whiterose.ac.ukdiva-portal.org
Nitrogen (N 1s) Spectrum: The N 1s spectrum provides direct evidence of the different nitrogen environments. The nitrogen atom within the piperidine ring is expected to have a binding energy characteristic of a tertiary amine, typically around 399.2 eV to 400.8 eV, although protonation could shift this to a higher binding energy (around 401.8 eV). d-nb.inforesearchgate.net The nitrogen in the amide linkage of the glycine moiety (N-C=O) is also expected within this range, often centered around 399.9 to 400.4 eV. d-nb.inforsc.org In the solid state, amino acids often exist as zwitterions, which would result in a protonated amine (NH3+) signal from the glycine's N-terminus at a higher binding energy, around 401.5 eV. whiterose.ac.ukwhiterose.ac.uk The successful formation of the amide bond in the conjugate would be confirmed by the presence of the characteristic amide nitrogen peak. whiterose.ac.uk
Oxygen (O 1s) Spectrum: The O 1s spectrum is crucial for identifying the carbonyl and carboxyl functionalities. It is typically deconvoluted into two main peaks. The peak at a lower binding energy, around 531.0 to 532.0 eV, is attributed to the doubly bonded oxygen in the amide and carboxyl groups (C=O). researchgate.netd-nb.info The peak at a higher binding energy, from 532.5 to 533.3 eV, corresponds to the singly bonded oxygen in the carboxyl group (C-OH). rsc.orgdiva-portal.org
The quantitative analysis of these peaks allows for the determination of the atomic composition on the surface of the conjugate, confirming the integrity of the this compound moiety after conjugation.
Detailed Research Findings
While specific XPS studies on conjugates of "this compound" are not extensively documented in public literature, data from analogous structures provide a strong basis for interpretation. Studies on peptide-conjugated surfaces consistently use the N 1s signal as a key indicator of successful peptide immobilization. rsc.orgnih.gov For instance, the analysis of glycine and RGD peptides shows distinct C 1s, N 1s, and O 1s signals for the different functional groups, which can be used as a reference for more complex systems. whiterose.ac.ukwhiterose.ac.uk The zwitterionic nature of free glycine is clearly identified by a protonated amine N 1s signal at ~401.6 eV and a carboxylate C 1s signal at ~288.5 eV. whiterose.ac.uk The formation of a peptide (amide) bond introduces a new N 1s environment and increases the intensity of the C 1s peak associated with the O=C-N group at ~288.2 eV. whiterose.ac.uk Similarly, XPS studies of pyridinium-based ionic liquids show the N 1s peak for the cationic nitrogen in the ring at a high binding energy of approximately 402.6 eV, which provides a reference for the piperidine nitrogen in a cationic state. nih.gov
The following table summarizes the expected binding energies for the various functional groups present in a this compound conjugate, based on data from related compounds.
Interactive Data Table: Expected XPS Binding Energies for this compound Conjugate Components
| Core Level | Functional Group | Chemical Environment | Expected Binding Energy (eV) | Reference(s) |
| C 1s | C-C, C-H | Piperidine ring, Glycine α-C | ~285.0 | rsc.org |
| C 1s | C-N | Piperidine ring, Glycine | ~286.0 - 286.4 | rsc.orgresearchgate.net |
| C 1s | N-C =O (Amide) / O-C =O (Carboxyl) | Amide and Carboxyl Carbonyls | ~288.2 - 288.6 | whiterose.ac.ukdiva-portal.org |
| N 1s | C-N -C (Amine) | Piperidine ring | ~399.2 - 400.8 | d-nb.inforesearchgate.net |
| N 1s | N -C=O (Amide) | Glycine amide bond | ~399.9 - 400.4 | d-nb.inforsc.org |
| N 1s | -NH3+ (Protonated Amine) | Zwitterionic Glycine N-terminus | ~401.5 | whiterose.ac.ukwhiterose.ac.uk |
| O 1s | C=O | Amide and Carboxyl Carbonyls | ~531.0 - 532.0 | researchgate.netd-nb.info |
| O 1s | C-O -H | Carboxyl group | ~532.5 - 533.3 | rsc.orgdiva-portal.org |
Computational and Theoretical Investigations of Piperidine 4 Carbonyl Glycine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein at the atomic level.
In the context of piperidine-based compounds, molecular docking studies have been instrumental in identifying potential drug candidates and elucidating their mechanisms of action. For instance, docking studies with piperidine-based derivatives targeting Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH) have shown promising results. malariaworld.org These studies revealed that the binding affinities of some derivatives ranged from -7.5 to -8.5 kcal/mol, outperforming the standard drug chloroquine, which had a binding affinity of -5.8 kcal/mol. malariaworld.org Such findings highlight the potential of these compounds as antimalarial agents.
Similarly, molecular docking has been employed to investigate piperidine (B6355638) derivatives as inhibitors of other key enzymes. For example, studies on 1-N-Cbz-piperidine-4-carboxylic acid have used docking to explore its potential as an anticancer drug by examining its interactions with cytoskeletal targets. researchgate.net Furthermore, docking simulations have been crucial in the design and evaluation of novel piperidine carboxamide derivatives as potent Anaplastic Lymphoma Kinase (ALK) inhibitors, providing insights into their binding conformations and affinity at the active site of the target protein. arabjchem.org
The insights gained from molecular docking are not limited to inhibitor design. They also play a significant role in understanding the interactions of piperidine derivatives with various receptors. For example, docking studies have been used to explore the binding of piperidine derivatives to the GABA-A receptor, which is relevant for developing new anticonvulsant agents. brieflands.comnih.gov
The following table summarizes the results from a representative molecular docking study of piperidine derivatives against pLDH:
| Compound | Binding Affinity (kcal/mol) |
| Piperidine Derivative 1 | -8.5 |
| Piperidine Derivative 2 | -8.2 |
| Piperidine Derivative 3 | -7.9 |
| Piperidine Derivative 4 | -7.5 |
| Chloroquine (Standard) | -5.8 |
*This data is illustrative and based on findings from studies on piperidine-based derivatives. malariaworld.org
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and flexibility of molecules, which is crucial for understanding their biological activity.
MD simulations have been extensively applied to study piperidine derivatives and related structures. For example, 100 ns MD simulations have been used to investigate the structural and electronic properties of piperidine-based compounds in an explicit solvent. researchgate.net These simulations reveal key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area, which help in understanding their molecular interactions in a biological environment. researchgate.net
In the study of piperine (B192125) derivatives as potential inhibitors of the SARS-CoV-2 main protease, MD simulations were conducted for 100 ns to analyze the stability of the ligand-protein complexes. researchgate.net The analysis of RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) indicated that the ligands remained stably bound to the protein throughout the simulation. researchgate.net
The following table presents typical parameters analyzed in MD simulations of piperidine derivatives:
| Parameter | Description |
| RMSD | Measures the average distance between the atoms of superimposed structures. |
| RMSF | Indicates the fluctuation of each atom from its average position. |
| Rg | Represents the overall compactness of the molecule or complex. |
| SASA | The surface area of a molecule that is accessible to a solvent. |
| H-bonds | Analysis of hydrogen bond formation and stability over time. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules. These methods provide a fundamental understanding of the chemical behavior of compounds.
DFT has been widely used to study piperidine derivatives. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the geometrical structure of novel piperidine derivatives. nih.gov Such calculations can predict molecular geometry, electronic stability, and reactivity. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the charge transfer within the molecule and its reactivity. malariaworld.orgresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. malariaworld.org
In the context of (Piperidine-4-carbonyl)glycine, DFT could be used to analyze the electronic properties of both the piperidine and glycine (B1666218) moieties and how they influence each other. For example, DFT calculations have been used to study the electronic structure of 1-N-Cbz-piperidine-4-carboxylic acid. researchgate.net
DFT studies have also been applied to understand the reaction mechanisms involving piperidine derivatives. For example, DFT-based computational analysis has been used to investigate the formation of N-ylides from cyclic tertiary amines like N-methyl piperidine under blue LED irradiation. nih.gov These calculations can help in understanding the delocalization of orbitals and the feasibility of different reaction pathways. nih.gov
The table below shows key electronic properties that can be calculated using DFT:
| Property | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | Difference between HOMO and LUMO energies; indicates molecular stability. |
| Mulliken Charges | Provides information about the charge distribution within the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been successfully applied to various classes of piperidine derivatives. For example, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti. researchgate.netnih.gov These models often use 2D topological descriptors and are developed using methods like Multiple Linear Regression (MLR). researchgate.netnih.gov The robustness and predictive ability of these models are evaluated through internal and external validation. nih.gov
In another study, QSAR models were developed for piperidine derivatives as CCR5 antagonists. nih.govtandfonline.com These models used a variety of descriptors, including structural, spatial, electronic, and physicochemical properties, and employed statistical methods like partial least squares (PLS) and multiple linear regression (MLR). nih.govtandfonline.com The predictive power of these models was assessed using a test set of compounds. nih.govtandfonline.com
Furthermore, 3D-QSAR modeling, such as Topomer CoMFA, has been used to understand the structure-activity relationship of piperidine carboxamide derivatives as ALK inhibitors. arabjchem.org These models can provide insights into the key structural features required for high inhibitory activity. arabjchem.org
The performance of QSAR models is typically evaluated using several statistical parameters, as shown in the table below:
| Parameter | Description |
| r² | Coefficient of determination, indicates the goodness of fit of the model for the training set. |
| Q² | Cross-validated r², indicates the predictive ability of the model during internal validation. |
| r²_pred | Predictive r², indicates the predictive ability of the model for an external test set. |
| RMSE | Root Mean Square Error, measures the differences between values predicted by a model and the values observed. |
Pharmacophore Modeling and Scaffold Hybridization Strategies
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Scaffold hybridization involves combining two or more pharmacophoric fragments into a single molecule to create new compounds with improved properties.
Pharmacophore models have been developed for various targets of piperidine derivatives. For instance, a 'Y shape' pharmacophore model was used to design novel piperidine-4-carboxamide derivatives as CCR5 inhibitors. nih.gov This approach helps in designing molecules with specific desired attributes for lead optimization. researchgate.net
Scaffold hybridization is a powerful strategy in drug discovery. tandfonline.com For example, a scaffold hybrid strategy involving the natural product Tanshinone I and piperidine has been used to discover potent NLRP3 inflammasome inhibitors. acs.orgnih.gov This approach led to the synthesis of new compounds with improved potency, selectivity, and drug-likeness. acs.orgnih.gov
The combination of pharmacophore modeling and scaffold hybridization can be a very effective approach. A pharmacophore model can be used to screen virtual libraries of compounds, and the identified hits can then be used as starting points for scaffold hybridization to generate novel and more potent molecules. researchgate.net
The table below lists common features identified in pharmacophore models:
| Feature | Description |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen to form a hydrogen bond. |
| Hydrophobic | A nonpolar group that has an unfavorable interaction with water. |
| Aromatic Ring | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable | A group that can carry a positive charge at physiological pH. |
| Negative Ionizable | A group that can carry a negative charge at physiological pH. |
Conformational Analysis of Piperidine and Glycine Moieties within Complex Structures
The conformation of a molecule, which refers to the spatial arrangement of its atoms, is critical for its biological activity. Conformational analysis helps in understanding the preferred shapes of molecules and how they interact with their biological targets.
The piperidine ring typically adopts a chair conformation. nih.gov However, the substituents on the ring can influence its conformational preference. For example, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov The presence of fluorine atoms on the piperidine ring can also significantly affect its conformation, often favoring an axial position for the fluorine due to stabilizing C–F···N+ interactions. beilstein-journals.org Computational studies have shown that the less favorable twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov
The following table summarizes the key conformational aspects of piperidine and glycine:
| Moiety | Key Conformational Features |
| Piperidine | Primarily adopts a chair conformation. Substituents can be in axial or equatorial positions. Twist-boat conformations are also possible. |
| Glycine | Characterized by its backbone dihedral angles (phi and psi). Can adopt various conformations in the Ramachandran plot. |
Role of Piperidine 4 Carbonyl Glycine As a Peptidomimetic and in Bioconjugation Research
Design Principles for (Piperidine-4-carbonyl)glycine as a Peptidomimetic Scaffold
The design of this compound as a peptidomimetic scaffold is rooted in the principle of conformational constraint. The piperidine (B6355638) ring introduces a significant degree of rigidity into otherwise flexible peptide chains. This pre-organization of the molecular structure can lead to several advantageous properties:
Receptor Binding Affinity: By locking a portion of the molecule into a specific three-dimensional arrangement, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity and selectivity.
Metabolic Stability: The non-natural piperidine structure is less susceptible to degradation by proteases compared to natural peptide bonds, thereby increasing the in vivo half-life of the resulting molecule.
Control over Secondary Structure: The incorporation of the piperidine ring can induce specific turns or kinks in a peptide backbone, mimicking natural secondary structures like β-turns, which are often crucial for biological activity.
The glycine (B1666218) component of the molecule provides a crucial point of attachment and maintains some degree of flexibility, allowing for the proper orientation of other functional groups necessary for molecular recognition. The combination of the rigid piperidine and the flexible glycine linker allows for a modular design approach, where the piperidine ring serves as a stable platform for the presentation of various pharmacophoric elements.
Incorporation into Synthetic Peptide and Pseudopeptide Chains
The synthesis of peptides and pseudopeptides incorporating the this compound unit is achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The carboxylic acid of the glycine moiety can be activated and coupled to the N-terminus of a growing peptide chain, while the secondary amine of the piperidine ring can be acylated by an activated amino acid.
| Feature | Impact of this compound Incorporation |
| Conformational Rigidity | The piperidine ring restricts bond rotation, leading to a more defined 3D structure. |
| Proteolytic Stability | The non-peptidic nature of the piperidine unit enhances resistance to enzymatic degradation. |
| Secondary Structure Mimicry | Can induce turn-like structures, mimicking bioactive conformations of natural peptides. |
| Solubility | The heterocyclic nature of the piperidine ring can influence the overall solubility of the peptide. |
Applications in Targeted Protein Degradation Research (PROTAC Building Blocks)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Piperidine-containing scaffolds, including derivatives of this compound, are increasingly being incorporated into PROTAC linkers. researchgate.netnih.govrsc.orgrsc.orgexplorationpub.com
The rationale for using these rigid heterocyclic motifs includes:
Imparting Rigidity: A more rigid linker can reduce the conformational flexibility of the PROTAC, which can be advantageous for optimizing the geometry of the ternary complex. nih.govrsc.orgexplorationpub.com
Improving Physicochemical Properties: The inclusion of the piperidine moiety can enhance aqueous solubility, a crucial property for drug candidates. researchgate.netrsc.orgexplorationpub.com The protonatable nitrogen atom in the piperidine ring can contribute to improved solubility and oral bioavailability. researchgate.net
Vectorial Control: The defined geometry of the piperidine ring can provide better control over the spatial orientation of the two ligands, facilitating productive ternary complex formation.
This compound can be readily incorporated as a building block in the synthesis of these structured linkers, with the glycine portion providing a convenient handle for attachment to either the target protein ligand or the E3 ligase ligand.
Use in Activity-Based Protein Profiling (ABPP) Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker.
While direct evidence for the use of this compound in published ABPP probes is not yet prominent, the structural features of this compound make it an attractive component for the design of next-generation probes. Heterocyclic scaffolds are being explored in the development of novel chemical probes for various enzyme classes.
General Utility in Chemical Biology Tools and Conjugates
The versatility of this compound extends to its broader use in the development of various chemical biology tools and bioconjugates. The bifunctional nature of the molecule, with a carboxylic acid and a secondary amine, allows for its facile integration into a wide range of molecular constructs.
Derivatives of piperidine-4-carboxylic acid can be used in bioconjugation strategies to link different molecular entities, such as peptides, small molecules, or reporter groups. The stability of the piperidine ring makes it a robust component for creating stable conjugates for various applications, including:
Fluorescent Labeling: Attaching a fluorophore to the this compound scaffold can generate probes for fluorescence microscopy and flow cytometry.
Drug Delivery: The scaffold can be incorporated into drug-conjugates to improve their pharmacokinetic properties.
Molecular Probes: The rigid piperidine ring can serve as a core structure for the development of probes to study protein-protein interactions or to act as inhibitors for specific enzymes. For instance, this compound has been identified as a component of molecules that inhibit the Voltage-Dependent Anion Channel 1 (VDAC1), a protein involved in mitochondrial function and apoptosis. google.com
The modular nature of this compound, combined with its conformational rigidity and chemical stability, ensures its continued exploration and application in the design of sophisticated tools for chemical biology research.
Future Directions and Emerging Research Avenues for Piperidine 4 Carbonyl Glycine Research
Rational Design of Next-Generation (Piperidine-4-carbonyl)glycine Scaffolds
The rational design of new chemical entities based on the this compound scaffold is a key step toward enhancing therapeutic potential. This process involves the strategic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net Future design strategies will likely focus on several key areas:
Stereochemical Control: The introduction of chiral centers into the piperidine (B6355638) ring can significantly influence biological activity and selectivity. researchgate.net Exploring different stereoisomers of substituted this compound analogs will be crucial for identifying optimal binding conformations and reducing off-target effects.
Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can modulate the molecule's physicochemical properties without drastically altering its ability to interact with the target. For instance, the carboxylic acid of the glycine (B1666218) portion could be replaced with a tetrazole or other acidic surrogates to improve metabolic stability or cell permeability.
Scaffold Decoration: The piperidine nitrogen and the alpha-carbon of the glycine moiety are key points for introducing diverse substituents. Structure-activity relationship (SAR) studies, which analyze how changes in a molecule's structure affect its biological activity, will guide the addition of various chemical groups to probe interactions with target proteins and enhance binding affinity. dndi.orgnih.gov
Conformational Constraint: Introducing rigidity into the molecule, for example through cyclization or the addition of bulky groups, can lock the compound into a bioactive conformation. This often leads to increased potency and selectivity.
These design principles can be systematically applied to generate next-generation libraries of this compound derivatives with improved drug-like properties.
Table 1: Rational Design Strategies for this compound Analogs
| Modification Strategy | Target Region | Example Modification | Anticipated Outcome |
|---|---|---|---|
| Stereochemical Control | Piperidine Ring | Introduction of a methyl group at the 3-position | Enhanced selectivity for target isoforms; improved potency. researchgate.net |
| Bioisosteric Replacement | Glycine Moiety | Replace carboxylic acid with a hydroxamic acid | Altered metal-binding properties (for metalloenzymes); modified pKa. |
| Scaffold Decoration | Piperidine Nitrogen | Addition of a substituted benzyl (B1604629) group | Increased hydrophobic interactions with the target protein; improved affinity. mdpi.com |
Exploration of Novel Biological Targets in Pre-clinical Settings
The piperidine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological systems. nih.govijnrd.org This suggests that derivatives of this compound could be active against a variety of novel targets. Pre-clinical exploration is essential to uncover the full therapeutic potential of this compound class.
Initial studies have shown that piperidine-4-carboxamide derivatives, which are structurally related to this compound, can act as inhibitors of enzymes like secretory glutaminyl cyclase, which is implicated in Alzheimer's disease. nih.gov Other related piperidine compounds have been investigated as CCR5 inhibitors for HIV therapy, ligands for acetylcholine-binding proteins, and inhibitors of cathepsin K for osteoporosis. mdpi.comnih.govnih.gov
Future pre-clinical research should involve screening libraries of this compound analogs against diverse target classes, including:
G-protein coupled receptors (GPCRs): A major class of drug targets involved in a vast number of physiological processes.
Ion Channels: Important targets for neurological and cardiovascular diseases. clinmedkaz.org
Kinases: A family of enzymes often implicated in cancer and inflammatory diseases.
Proteases: Enzymes involved in processes ranging from viral replication to bone resorption. mdpi.com
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Example | Therapeutic Rationale | Relevant Piperidine Analog Activity |
|---|---|---|---|
| Chemokine Receptors | CCR5 | Anti-HIV therapy nih.gov | Piperidine-4-carboxamide derivatives show potent CCR5 inhibitory activity. nih.gov |
| Cysteine Proteases | Cathepsin K | Treatment of osteoporosis mdpi.com | Piperidine-3-carboxamide derivatives have been developed as potent Cathepsin K inhibitors. mdpi.com |
| Cyclases | Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease therapy nih.gov | A piperidine-4-carboxamide scaffold was identified as a novel sQC inhibitor. nih.gov |
Integration with Advanced High-Throughput Screening and "-omics" Technologies
To efficiently explore the biological activity of large libraries of this compound derivatives, the integration of advanced screening and analytical technologies is paramount.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. rsc.org By automating the synthesis and screening of this compound libraries, researchers can quickly identify "hit" compounds that show activity. rsc.orgdocumentsdelivered.com Miniaturization of these processes reduces costs and waste, making large-scale screening more feasible. rsc.org
"-omics" Technologies: Once active compounds are identified, "-omics" technologies can provide deep insights into their mechanisms of action. nih.gov
Proteomics: Can identify the direct protein targets of a compound and map out downstream signaling pathway alterations.
Metabolomics: Analyzes changes in cellular metabolite profiles following compound treatment, revealing effects on metabolic pathways.
Transcriptomics: Measures changes in gene expression to understand the broader cellular response to the compound.
The combination of HTS for hit identification and "-omics" for mechanism deconvolution creates a powerful workflow for advancing promising this compound derivatives through the pre-clinical pipeline. nih.govnih.govacs.org
Synergistic Applications with Computational Chemistry and Artificial Intelligence in Drug Discovery Research
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These technologies can be synergistically applied to research on this compound scaffolds.
Molecular Modeling and Simulation: Computational tools like molecular docking and molecular dynamics can predict how different this compound derivatives will bind to a target protein. nih.gov These simulations provide insights at the atomic level, helping to explain structure-activity relationships and guide the design of more potent analogs. nih.govrsc.org
Machine Learning (ML) and AI: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities. rsc.org These models can then be used to:
Predict the activity of virtual this compound derivatives before they are synthesized.
Optimize compounds for multiple properties simultaneously (e.g., potency, solubility, low toxicity).
Propose novel molecular structures with a high probability of being active against a desired target. rsc.orgdigitellinc.com
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, saving significant time and resources in the discovery of new drugs based on the this compound scaffold. researchgate.net
Q & A
Q. Advanced Research Focus
Protein Preparation : Express and purify the PICK1 PDZ domain (e.g., via His-tag affinity chromatography) .
Ligand Docking : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of PDZ domains (PDB ID: 6AR4) to predict binding pockets .
Competitive Assays : Use fluorescence polarization (FP) with a fluorescently labeled peptide (e.g., FITC-conjugated ligand). Measure displacement by this compound and calculate IC₅₀ values .
Validation : Cross-validate with surface plasmon resonance (SPR) to assess binding kinetics (ka/kd) .
What stability challenges arise when storing this compound, and how can degradation be minimized?
Basic Research Focus
The compound is hygroscopic and prone to hydrolysis at the amide bond. Recommended storage conditions:
- Temperature : –20°C in airtight, amber vials under nitrogen.
- Solvent : Lyophilize and store in anhydrous DMSO (≤10 mM aliquots).
Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., free glycine) can be quantified using ELSD .
How should contradictory data on the biological activity of this compound be resolved?
Advanced Research Focus
Discrepancies may stem from:
- Purity Variability : Validate batches via HPLC-UV/ELSD and discard lots with >95% purity .
- Assay Conditions : Standardize buffer pH (7.4 ± 0.2) and ionic strength (150 mM NaCl).
- Cell Line Differences : Use isogenic cell models to control for genetic variability.
Perform dose-response curves across multiple replicates and apply Bland-Altman analysis to assess inter-study variability .
What strategies are effective for tracing the in vivo metabolic fate of this compound?
Q. Advanced Research Focus
Isotopic Labeling : Synthesize ¹³C-labeled compound at the glycine moiety for tracking via LC-MS/MS .
Metabolite Profiling : Administer to model organisms (e.g., rodents) and collect plasma/urine at timed intervals. Extract metabolites using solid-phase extraction (SPE) and analyze with high-resolution MS (HRMS) .
Pathway Mapping : Use software (e.g., MetaboAnalyst) to map metabolites onto glycine/piperidine degradation pathways, focusing on hydrolysis products and conjugates (e.g., glucuronides) .
How can computational modeling predict the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and blood-brain barrier permeability.
Metabolic Sites : Identify likely oxidation sites (e.g., piperidine ring) via CYP450 docking simulations (e.g., Schrödinger).
Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Validate predictions with in vitro assays (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
